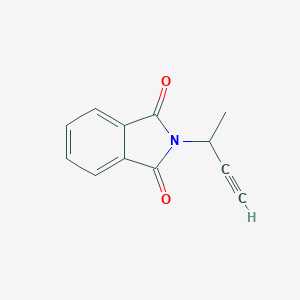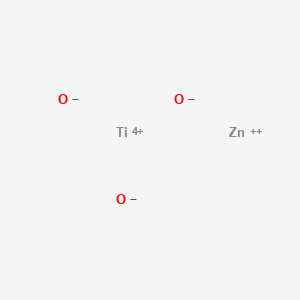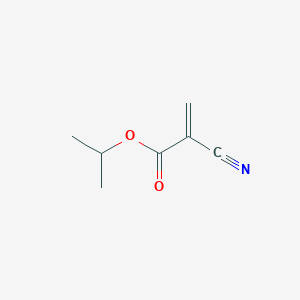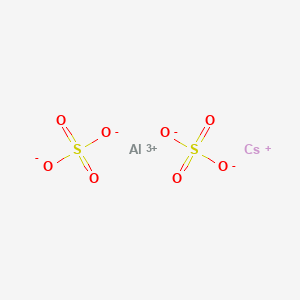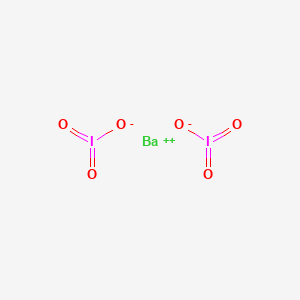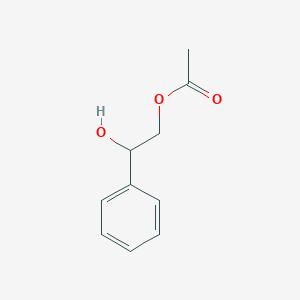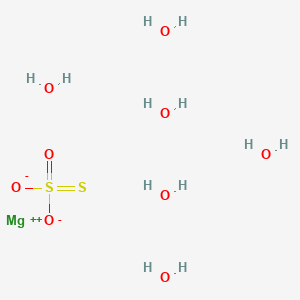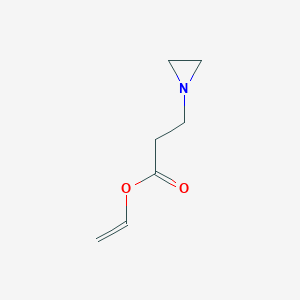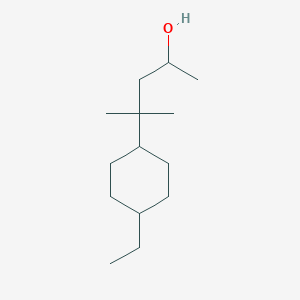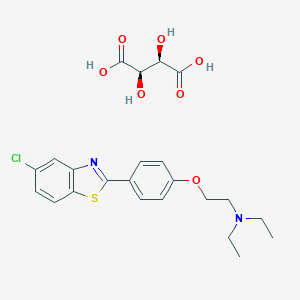
Haletazole tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Haletazole tartrate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a type of alkaloid that is found in marine organisms such as sponges and sea slugs. Haletazole tartrate has been shown to possess a range of biological activities, including cytotoxicity, antifungal, and antiviral properties. In
Mécanisme D'action
The mechanism of action of Haletazole tartrate is not fully understood. However, it has been suggested that the compound exerts its cytotoxic activity by inducing apoptosis, a process of programmed cell death. Haletazole tartrate has also been shown to inhibit the growth of fungal and viral pathogens, although the exact mechanism of action is not fully understood.
Effets Biochimiques Et Physiologiques
Haletazole tartrate has been shown to possess several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, Haletazole tartrate has been shown to inhibit the growth of fungal and viral pathogens, leading to a reduction in infection. However, the compound's effects on healthy cells and tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Haletazole tartrate has several advantages and limitations for lab experiments. The compound's cytotoxic activity against cancer cells makes it a potential candidate for cancer treatment. Additionally, its antifungal and antiviral properties make it a potential candidate for the treatment of fungal and viral infections. However, the complex synthesis method and the limited availability of the compound make it challenging to study in large quantities.
Orientations Futures
There are several future directions related to Haletazole tartrate. One potential direction is to study the compound's effects on healthy cells and tissues to better understand its potential therapeutic applications. Additionally, future studies could focus on developing more efficient synthesis methods to increase the availability of the compound for research purposes. Another potential direction is to explore the compound's potential as a drug delivery system for cancer treatment or other therapeutic applications.
Conclusion:
Haletazole tartrate is a complex chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound's cytotoxic activity against cancer cells, antifungal, and antiviral properties make it a potential candidate for cancer treatment and the treatment of fungal and viral infections. While the compound's synthesis method is complex, future studies could focus on developing more efficient synthesis methods to increase the availability of the compound for research purposes. Overall, Haletazole tartrate has the potential to be a valuable tool in the fight against cancer and infectious diseases.
Méthodes De Synthèse
Haletazole tartrate is a complex chemical compound that is challenging to synthesize. The synthesis of Haletazole tartrate involves several steps, including the isolation of the natural product from marine organisms, purification, and structural elucidation. The isolation of Haletazole tartrate from marine organisms involves the extraction of the compound using organic solvents such as methanol or ethanol. The purification of the compound is achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC). The structural elucidation of Haletazole tartrate is accomplished using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Haletazole tartrate has been the focus of several scientific research studies due to its potential therapeutic applications. This compound has been shown to possess cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, Haletazole tartrate has been shown to possess antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections.
Propriétés
Numéro CAS |
10390-80-4 |
|---|---|
Nom du produit |
Haletazole tartrate |
Formule moléculaire |
C23H27ClN2O7S |
Poids moléculaire |
511 g/mol |
Nom IUPAC |
2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-N,N-diethylethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H21ClN2OS.C4H6O6/c1-3-22(4-2)11-12-23-16-8-5-14(6-9-16)19-21-17-13-15(20)7-10-18(17)24-19;5-1(3(7)8)2(6)4(9)10/h5-10,13H,3-4,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
NKAVKFHIYALHRM-LREBCSMRSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
Synonymes |
2-[4-(5-chlorobenzothiazol-2-yl)phenoxy]-N,N-diethyl-ethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



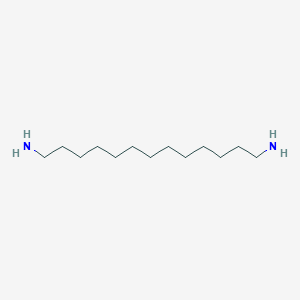
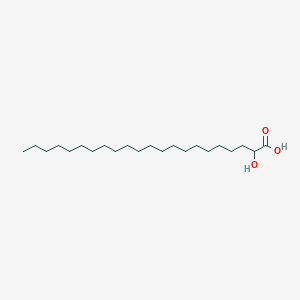
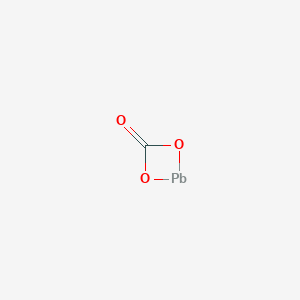
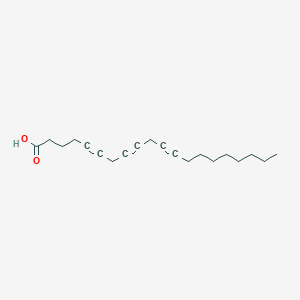
![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)
